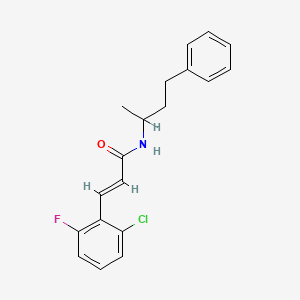![molecular formula C17H28N2S B5305605 2-ethyl-1-isopropyl-4-[2-(methylthio)benzyl]piperazine](/img/structure/B5305605.png)
2-ethyl-1-isopropyl-4-[2-(methylthio)benzyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethyl-1-isopropyl-4-[2-(methylthio)benzyl]piperazine, also known as MEOP or GBR 12909, is a chemical compound that belongs to the piperazine class of drugs. It is a dopamine reuptake inhibitor that has been extensively studied for its potential use in treating various neurological and psychiatric disorders.
作用機序
2-ethyl-1-isopropyl-4-[2-(methylthio)benzyl]piperazine acts as a selective dopamine reuptake inhibitor, which means that it prevents the reuptake of dopamine from the synaptic cleft, leading to increased dopamine levels in the brain. Dopamine is a neurotransmitter that plays a critical role in regulating reward, motivation, and motor function, among other functions. By increasing dopamine levels in the brain, 2-ethyl-1-isopropyl-4-[2-(methylthio)benzyl]piperazine is thought to enhance the activity of the dopamine system, which may underlie its therapeutic effects.
Biochemical and Physiological Effects:
2-ethyl-1-isopropyl-4-[2-(methylthio)benzyl]piperazine has been found to increase extracellular dopamine levels in the nucleus accumbens, a brain region that is involved in reward processing and addiction. Additionally, 2-ethyl-1-isopropyl-4-[2-(methylthio)benzyl]piperazine has been found to increase the release of dopamine in the prefrontal cortex, a brain region that is involved in cognitive function. These effects suggest that 2-ethyl-1-isopropyl-4-[2-(methylthio)benzyl]piperazine may have therapeutic potential for both addiction and cognitive disorders.
実験室実験の利点と制限
One advantage of using 2-ethyl-1-isopropyl-4-[2-(methylthio)benzyl]piperazine in lab experiments is that it is a well-established dopamine reuptake inhibitor that has been extensively studied in animal models. Additionally, its mechanism of action is well-understood, which makes it a useful tool for studying the dopamine system. However, one limitation of using 2-ethyl-1-isopropyl-4-[2-(methylthio)benzyl]piperazine in lab experiments is that it has not been extensively studied in humans, which limits its potential clinical applications.
将来の方向性
There are several future directions for research on 2-ethyl-1-isopropyl-4-[2-(methylthio)benzyl]piperazine. One area of interest is its potential use in treating other addiction disorders, such as opioid addiction. Additionally, researchers may explore the use of 2-ethyl-1-isopropyl-4-[2-(methylthio)benzyl]piperazine in combination with other drugs to enhance its therapeutic effects. Finally, further studies are needed to determine the safety and efficacy of 2-ethyl-1-isopropyl-4-[2-(methylthio)benzyl]piperazine in humans, which will be critical for its potential clinical applications.
合成法
The synthesis of 2-ethyl-1-isopropyl-4-[2-(methylthio)benzyl]piperazine involves the reaction of 2-(methylthio)benzylamine with 1-(2-bromoethyl)-4-isopropylpiperazine in the presence of a palladium catalyst. The resulting product is then treated with ethyl iodide to form 2-ethyl-1-isopropyl-4-[2-(methylthio)benzyl]piperazine. The synthesis method has been described in detail in several research articles and has been found to be reliable and reproducible.
科学的研究の応用
2-ethyl-1-isopropyl-4-[2-(methylthio)benzyl]piperazine has been extensively studied for its potential use in treating various neurological and psychiatric disorders, including cocaine addiction, Parkinson's disease, and attention deficit hyperactivity disorder (ADHD). Several preclinical studies have demonstrated that 2-ethyl-1-isopropyl-4-[2-(methylthio)benzyl]piperazine is effective in reducing cocaine self-administration and reinstatement in rats, suggesting that it may be a promising therapeutic agent for cocaine addiction. Additionally, 2-ethyl-1-isopropyl-4-[2-(methylthio)benzyl]piperazine has been found to improve motor function in animal models of Parkinson's disease and to enhance cognitive performance in animal models of ADHD.
特性
IUPAC Name |
2-ethyl-4-[(2-methylsulfanylphenyl)methyl]-1-propan-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2S/c1-5-16-13-18(10-11-19(16)14(2)3)12-15-8-6-7-9-17(15)20-4/h6-9,14,16H,5,10-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFJMLHHOZRHOSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCN1C(C)C)CC2=CC=CC=C2SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-1-isopropyl-4-[2-(methylthio)benzyl]piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,1-dimethyl-6-propyl-N-{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5305526.png)
![2-(ethylthio)-5-(2-methoxyphenyl)-1-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(1H,6H)-dione](/img/structure/B5305533.png)
![methyl 3-{[(4-ethoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B5305544.png)

![{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5305552.png)
![(5-chloro-2-ethoxybenzyl)methyl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)amine dihydrochloride](/img/structure/B5305557.png)
![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B5305567.png)
![2-[1-acetyl-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B5305575.png)
![ethyl 1-[3-(2-bromophenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5305577.png)

![6-ethyl-1,5-dimethyl-3-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B5305588.png)

![N-(2,5-dimethoxyphenyl)-N'-[1-(4-pyridinyl)ethyl]urea](/img/structure/B5305600.png)
![N-bicyclo[2.2.1]hept-2-yl-3,4-dimethylbenzamide](/img/structure/B5305612.png)